3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-3-yl)oxy-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-9-8(13-10-6)12-7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKFFPMIOTCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole typically involves the reaction of 3-methyl-1,2,4-thiadiazole with 1-methylpyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Methyl-1,2,4-thiadiazole+1-Methylpyrrolidine→this compound
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are known for their broad spectrum of antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus can exhibit significant antibacterial and antifungal activities. For example, studies have shown that various 1,3,4-thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
Case Study:
A study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against several pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the serial dilution method, demonstrating that certain derivatives displayed notable antibacterial effects (Mahendrasinh et al.) .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Thiadiazole A | 32 | 64 |
| Thiadiazole B | 16 | 32 |
Antidiabetic Activity
Recent studies have highlighted the potential of thiadiazole derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing down carbohydrate digestion and absorption.
Case Study:
In vitro studies have shown that certain thiadiazole compounds can significantly inhibit α-glucosidase activity. The structure-activity relationship (SAR) analysis indicates that modifications on the thiadiazole ring can enhance inhibitory potency (source needed for specific study) .
| Compound | Inhibition (%) at 100 µM |
|---|---|
| Thiadiazole C | 78 |
| Thiadiazole D | 85 |
Drug Design and Development
The unique structure of 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole allows it to serve as a scaffold for designing new therapeutic agents. The ability to modify its structure can lead to compounds with improved bioactivity and pharmacokinetic profiles.
Computational Studies
Computational chemistry techniques such as molecular docking have been employed to predict the binding affinity of thiadiazole derivatives to various biological targets. This approach aids in optimizing lead compounds for further development.
Example Findings:
Research has indicated that certain modifications to the pyrrolidine moiety can enhance binding interactions with target enzymes involved in metabolic pathways related to diabetes and infection (source needed for specific study) .
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., trichloromethyl , cyano ) enhance stability and agrochemical activity. Electron-donating groups (e.g., methyl, cyclic amines) may improve solubility and receptor interaction, as seen in the target compound’s pyrrolidinyloxy group, which could enhance blood-brain barrier penetration or enzyme binding .
Biological Activity Trends: Agrochemical Applications: Halogenated derivatives (e.g., trichloromethyl) exhibit nitrification inhibition, likely due to persistent electronegativity disrupting soil microbial enzymes . Pharmaceutical Potential: Fused heterocycles (e.g., benzodioxin-thiadiazole hybrids) show antidiabetic activity via carbohydrate-hydrolyzing enzyme inhibition , while indole-substituted analogs demonstrate modest antimicrobial effects . The target compound’s pyrrolidine moiety, a common feature in neuroactive drugs, suggests possible central nervous system (CNS) targeting.
Synthetic Flexibility :
- The 5-position is more reactive in cross-coupling reactions, enabling modular derivatization (e.g., phenylethynyl groups in anticancer precursors ). The target compound’s ether-linked pyrrolidine may allow further functionalization via oxidation or alkylation.
Functional Group Impact on Activity
- This aligns with antidiabetic thiadiazoles where lipophilic groups improve enzyme binding .
- (1-Methylpyrrolidin-3-yl)oxy (5-Position): The cyclic amine improves water solubility and may engage in hydrogen bonding with biological targets.
Biological Activity
3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiadiazole ring substituted with a methyl group and a pyrrolidinyl ether. Its molecular formula is with a molecular weight of 199.28 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
Thiadiazole derivatives are known for their anticancer properties. This compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Some studies suggest that this compound may exhibit neuroprotective effects by inhibiting MAO activity, which could lead to increased levels of neurotransmitters like serotonin and dopamine . This property could be beneficial in treating neurodegenerative diseases.
Research Findings and Case Studies
Q & A
Q. Key Analytical Techniques :
- 1H NMR/IR Spectroscopy : To confirm substituent positions and functional groups (e.g., ether linkage of the pyrrolidinyloxy moiety) .
- Elemental Analysis : Validates stoichiometry and purity (>95% by HPLC) .
- X-ray Crystallography : Resolves ambiguous structural features, particularly for stereoisomers .
Basic: How does the 1-methylpyrrolidin-3-yloxy moiety affect the compound’s physicochemical properties?
Answer:
The substituent influences:
- Lipophilicity : The pyrrolidine ring enhances membrane permeability, critical for CNS-targeting agents (logP increases by ~1.5 units compared to unsubstituted analogs) .
- Solubility : Protonation of the tertiary amine in acidic environments improves aqueous solubility, aiding bioavailability .
- Electronic Effects : The oxygen atom in the ether linkage modulates electron density on the thiadiazole ring, altering reactivity in electrophilic substitutions .
Advanced: How can contradictory results in antimicrobial assays for this compound be resolved?
Answer:
Contradictions often arise from:
Q. Example Data :
| Strain | MIC (µg/mL) | Synergy with Fluconazole (FICI ≤0.5) |
|---|---|---|
| C. albicans | 32 | Yes |
| A. fumigatus | >64 | No |
Advanced: How can molecular docking predict interactions with targets like 14α-demethylase?
Answer:
Methodology :
Target Preparation : Retrieve 14α-demethylase (PDB: 3LD6) and optimize protonation states .
Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on:
- Hydrogen bonding with heme-coordinated iron.
- Hydrophobic interactions with the active site (e.g., Leu376, Phe228) .
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., ketoconazole: ΔG = -9.8 kcal/mol vs. compound: ΔG = -8.2 kcal/mol) .
Limitations : Docking may overestimate affinity; follow-up MD simulations refine predictions .
Advanced: What challenges exist in establishing SAR for this compound’s derivatives?
Answer:
Challenges include:
- Conformational Flexibility : The pyrrolidinyloxy group’s rotational freedom complicates correlation of structure with activity .
- Synthetic Complexity : Introducing substituents at C-3/C-5 requires regioselective methods (e.g., SNAr reactions) .
- Biological Redundancy : Overlapping targets (e.g., inhibition of both aromatase and lanosterol demethylase) obscure SAR clarity .
Q. Strategies :
- Fragment-Based Design : Test isolated moieties (e.g., pyrrolidine vs. piperidine) .
- Proteomic Profiling : Use kinome-wide screens to identify off-target effects .
Basic: What biological targets and models are used for preliminary evaluation?
Answer:
Common Targets :
Q. In Vitro Models :
- Cytotoxicity : MTT assays on HepG2, A431, or PC-3 cell lines .
- Enzyme Inhibition : Spectrophotometric monitoring of CYP activity .
Advanced: How can synthetic yields be optimized for scale-up?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yields by 15–20% .
- Green Chemistry : Use water as a solvent with O2 as an oxidant for thiadiazole ring formation .
- Catalytic Systems : Pd-catalyzed cross-coupling for regioselective substitutions (e.g., Suzuki-Miyaura for aryl groups) .
Q. Example Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 55 | 90 |
| Microwave | 75 | 95 |
Advanced: What computational tools analyze electronic effects of substituents on bioactivity?
Answer:
- DFT Calculations : Gaussian09 to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites .
- QSAR Models : Use CODESSA or MOE to correlate Hammett constants (σ) of substituents with IC50 values .
Case Study : Electron-withdrawing groups (e.g., -CF3) at C-5 increase antifungal potency by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
